molecular formula C14H13BrFNO3 B2358053 5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide CAS No. 1797722-06-5

5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide

Cat. No.: B2358053
CAS No.: 1797722-06-5
M. Wt: 342.164
InChI Key: IODVTJUBVPWBLO-UHFFFAOYSA-N
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Description

Compounds like “5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide” belong to a class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various methods such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like catalytic protodeboronation .

Scientific Research Applications

Synthesis and Antibacterial Activities

One study focuses on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria. This research demonstrates the potential of furan carboxamide derivatives in addressing antibiotic resistance, highlighting their effectiveness against various bacterial strains including A. baumannii and K. pneumoniae. The study also underscores the role of computational approaches in validating the biological activities of these compounds (Siddiqa et al., 2022).

Antiprotozoal Agents

Another study presents novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing the synthesis process starting from furan derivatives. These compounds exhibited strong in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Radiotracer Synthesis

The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination was explored for studying CB1 cannabinoid receptors via PET imaging. This study exemplifies the application of furan carboxamide derivatives in developing radiotracers for neurological research (Katoch-Rouse & Horti, 2003).

Synthesis of Deuterium-Labelled Compounds

Research on the synthesis of deuterium-labelled furan derivatives for use in medicinal chemistry and pharmacological studies further illustrates the versatility of furan carboxamides. These compounds serve as important tools in drug metabolism and pharmacokinetic studies, enabling the tracking of drug distribution and degradation in the body (Stephens et al., 2001).

Antiviral Activity

A study on heterocyclic compounds based on azo-furanones explored their potential anti-avian influenza virus (H5N1) activity. This research highlights the therapeutic potential of furan derivatives against viral infections and the importance of chemical synthesis in discovering novel antiviral agents (Flefel et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds to understand their potential hazards .

Mechanism of Action

Properties

IUPAC Name

5-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO3/c1-19-12(9-3-2-4-10(16)7-9)8-17-14(18)11-5-6-13(15)20-11/h2-7,12H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODVTJUBVPWBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(O1)Br)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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